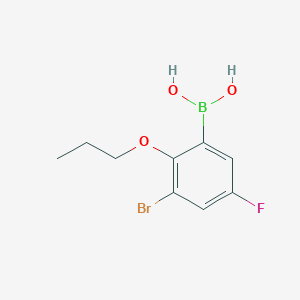

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is often used in scientific research. It is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

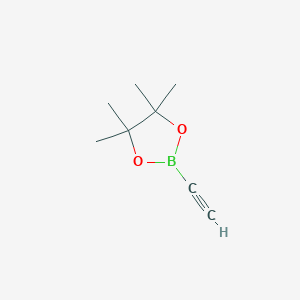

Molecular Structure Analysis

The molecular formula of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is C9H11BBrFO3 . The molecular weight is 276.90 g/mol .

Chemical Reactions Analysis

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a solid compound . It has a molecular weight of 276.90 g/mol .

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is essential for the development of new drugs. It has been used in the synthesis of molecules that can modulate Notch signaling , which is a pathway involved in cell differentiation processes and is implicated in various diseases, including cancer.

Biochemistry

The compound finds applications in biochemistry research, especially in the study of cell signaling pathways. It has been linked to the regulation of Wnt signaling , which is crucial for cell proliferation and differentiation, and is a key area of research in developmental biology and oncology.

Pharmacology

In pharmacology, 3-Bromo-5-fluoro-2-propoxyphenylboronic acid is used in the synthesis of molecules that can influence biological pathways. For example, it has been involved in the synthesis of compounds that affect the endocytosis of γ-secretase , which is significant in the context of Alzheimer’s disease research.

Mécanisme D'action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Result of Action

Boronic acids are known to exert various biological effects due to their ability to interact with a wide range of biological targets .

Action Environment

Factors such as ph and temperature are known to influence the stability and reactivity of boronic acids .

Propriétés

IUPAC Name |

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLNJQYFCQQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584287 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-propoxyphenylboronic acid | |

CAS RN |

868272-84-8 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)